molecular formula C14H10FNO B5067674 4-((3-Fluorobenzyl)oxy)benzonitrile

4-((3-Fluorobenzyl)oxy)benzonitrile

Cat. No.: B5067674
M. Wt: 227.23 g/mol
InChI Key: ZAAMMXIRNCLZKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-((3-Fluorobenzyl)oxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-((3-Fluorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((3-Fluorobenzyl)oxy)benzonitrile is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-((3-Fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their function or activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-((3-Fluorobenzyl)oxy)benzonitrile can be compared with other similar compounds, such as:

    4-((3-Chlorobenzyl)oxy)benzonitrile: Similar in structure but with a chlorine atom instead of fluorine.

    4-((3-Methylbenzyl)oxy)benzonitrile: Similar in structure but with a methyl group instead of fluorine.

    4-((3-Bromobenzyl)oxy)benzonitrile: Similar in structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAMMXIRNCLZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(Nakamoto, Kazutaka; Tsukada, Itaru; Tanaka, Keigo; Matsukura, Masayuki; Haneda, Toru; Inoue, Satoshi; Ueda, Norihiro; Abe, Shinya; Hata, Katsura; Watanabe, Naoaki, WO 2005033079 (2005)). A mixture of 4-cyanophenol (11.91 g, 100.0 mmol), K2CO3 (55.20 g, 400.0 mmol), and 3-fluorobenzylbromide (22.68 g, 120.0 mmol) were heated in acetone (400 mL) at reflux (5 h). The volatiles were evaporated and the residue was diluted in CH2Cl2 (300 mL), and then washed with H2O (500 mL), dried (MgSO4), and concentrated in vacuo to give white needles (19.81 g, 87%): Rf=0.45 (hexanes/EtOAc 9/1); mp 104-105° C.; 1H NMR (CDCl3) δ 5.11 (s, CH2O), 6.98-7.20 (m, 5 ArH), 7.33-7.41 (m, 1 ArH), 7.59 (d, J=8.7 Hz, 2 ArH); HRMS (M+Na+)(ESI+) 250.0641 [M+Na+] (calcd for C14H10NONa+ 250.0641).
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11.91 g
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55.2 g
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22.68 g
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400 mL
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Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 4-cyanophenol (3.0 g, 25.2 mmol) and 3-fluorobenzyl bromide (3.1 mL, 25.2 mmol) in N,N-dimethylformamide (30 mL) was added potassium carbonate (8.71 g, 63.0 mmol), and the mixture was stirred for 1 hour at room temperature. Ethyl acetate and water were added to the reaction mixture, which was then partitioned, the organic layer was washed with water, then, dried over anhydrous magnesium sulfate, and the solvent was evaporated to obtain 4-(3-fluorobenzyloxy)-benzonitrile (5.31 g, 93%) as a colorless solid.
Quantity
3 g
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3.1 mL
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8.71 g
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30 mL
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